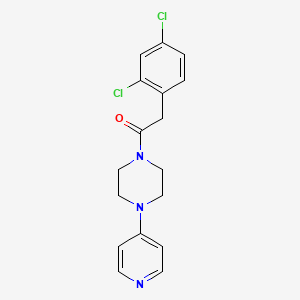
N-Phenyl-4-fluorocinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-4-fluorocinnamamide (abbreviated as 4F-Phenyl) is a research chemical that belongs to the class of amides. It has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-Phenyl-4-fluorocinnamamide is not fully understood. However, it is believed to act as a dopamine transporter inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to improved cognitive function and mood. Additionally, it has been found to induce apoptosis in cancer cells, which can lead to the inhibition of cancer cell growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-Phenyl-4-fluorocinnamamide in lab experiments is its potential therapeutic effects. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on N-Phenyl-4-fluorocinnamamide. One direction is to further investigate its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand its mechanism of action and how it can be used in drug discovery. Finally, it would be interesting to explore its potential applications in other areas such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a research chemical that has gained attention in recent years due to its potential applications in scientific research. It has been studied for its potential anti-cancer properties and its use in treating neurodegenerative diseases. While its mechanism of action is not fully understood, it has been found to increase dopamine levels in the brain and induce apoptosis in cancer cells. There are several advantages and limitations to using this compound in lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of N-Phenyl-4-fluorocinnamamide involves the reaction of 4-fluorocinnamic acid with phenylhydrazine in the presence of a catalyst. The resulting product is then purified through recrystallization. The purity of the final product can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-Phenyl-4-fluorocinnamamide has been used in various scientific research studies such as drug discovery, neuropharmacology, and cancer research. It has been found to exhibit potential anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-9-6-12(7-10-13)8-11-15(18)17-14-4-2-1-3-5-14/h1-11H,(H,17,18)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTPNVSRVPDMFO-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)



![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)


